
1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one is an organic compound that features a unique structure combining phenyl and pyrrole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one typically involves the reaction of 1H-pyrrole with 1,3-diphenylpropan-2-one under specific conditions. One common method includes the use of solid Al2O3 at room temperature, which facilitates the reaction between 1H-pyrrole and 1-phenylprop-2-yn-1-one in a 2:1 ratio .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and pyrrole groups allow the compound to bind to various receptors and enzymes, influencing biological processes. Detailed studies on its mechanism of action are still under investigation, but it is known to interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
1,3-Diphenylprop-2-yn-1-one: This compound shares a similar structure but lacks the pyrrole group.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: This compound features pyrazole rings instead of the pyrrole group.
1-(1H-pyrrol-2-yl)ethanone: A simpler compound with a single pyrrole group and an ethanone moiety
Uniqueness: 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one is unique due to the combination of phenyl and pyrrole groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Número CAS |
870122-78-4 |
|---|---|
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
1,3-diphenyl-3-(1H-pyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C19H17NO/c21-19(16-10-5-2-6-11-16)14-17(18-12-7-13-20-18)15-8-3-1-4-9-15/h1-13,17,20H,14H2 |
Clave InChI |
LPLLHFVUCANPQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



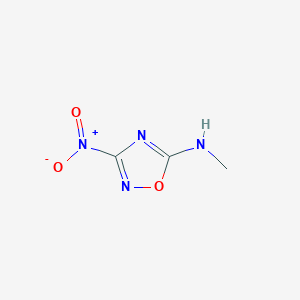
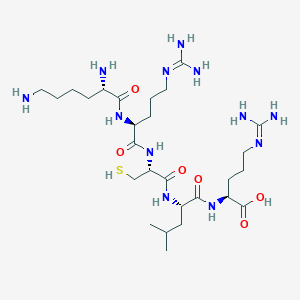
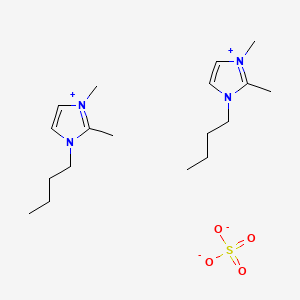

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
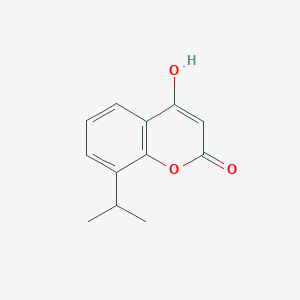

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
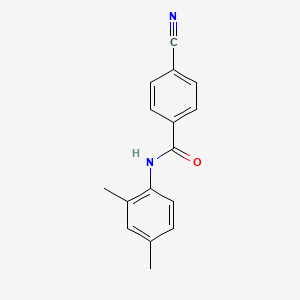
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
![Propanamide, 2,2-dimethyl-N-[6-(1-piperidinylmethyl)-2-naphthalenyl]-](/img/structure/B12537349.png)

